N-(2-ethylphenyl)-2,4-dimethylbenzamide
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Overview
Description
N-(2-ethylphenyl)-2,4-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethyl group attached to the phenyl ring and two methyl groups attached to the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2,4-dimethylbenzamide typically involves the reaction of 2-ethylphenylamine with 2,4-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other functional groups like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halides, alkoxides.
Scientific Research Applications
N-(2-ethylphenyl)-2,4-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new pharmaceuticals and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2,4-dimethylbenzamide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory processes or microbial growth.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethylphenyl)-2,4-dimethylbenzamide: Unique due to the presence of both ethyl and dimethyl groups, which confer specific chemical and biological properties.
N-(2-methylphenyl)-2,4-dimethylbenzamide: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and biological activity.
N-(2-ethylphenyl)-2,4-dimethylbenzoate: An ester derivative with different physical and chemical properties compared to the amide.
Uniqueness
This compound stands out due to its specific substitution pattern, which affects its reactivity and interaction with biological targets. The presence of both ethyl and dimethyl groups provides a unique steric and electronic environment, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
673490-99-8 |
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Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2,4-dimethylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-4-14-7-5-6-8-16(14)18-17(19)15-10-9-12(2)11-13(15)3/h5-11H,4H2,1-3H3,(H,18,19) |
InChI Key |
JXYMTQXEEVWEEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
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